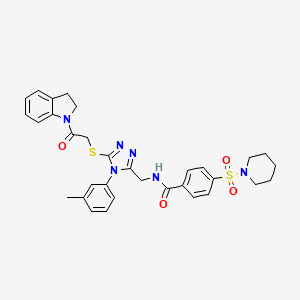

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

This compound is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a meta-tolyl group at position 4 and a methylthio-linked indolin-1-yl-2-oxoethyl moiety at position 3. The triazole ring is further functionalized with a methyl group at position 3, which is connected to a 4-(piperidin-1-ylsulfonyl)benzamide group. The thioether linkage (-S-) between the triazole and indolin-1-yl-2-oxoethyl groups provides metabolic stability compared to oxygen-based ethers, a feature observed in other triazole-thioether derivatives .

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N6O4S2/c1-23-8-7-10-26(20-23)38-29(34-35-32(38)43-22-30(39)37-19-16-24-9-3-4-11-28(24)37)21-33-31(40)25-12-14-27(15-13-25)44(41,42)36-17-5-2-6-18-36/h3-4,7-15,20H,2,5-6,16-19,21-22H2,1H3,(H,33,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVRASVMXSBYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's unique structure incorporates an indole moiety, a triazole ring, and a sulfonamide group, which are known to enhance biological efficacy.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 530.65 g/mol. The structural features include:

- Indole moiety : Contributes to various biological activities.

- Triazole ring : Known for its role in drug design due to its ability to form hydrogen bonds.

- Sulfonamide group : Enhances solubility and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dual mechanism involving both triazole and sulfonamide functionalities suggests potential applications in therapeutic settings, especially in combating resistant strains of pathogens and cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| N-[Indole] | Antimicrobial | 12.5 |

| N-[Triazole] | Antimicrobial | 15.0 |

| N-[Sulfonamide] | Antimicrobial | 10.0 |

The data suggests that the compound's structural components synergistically enhance its antimicrobial efficacy.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer assays. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various pathways including caspase activation and modulation of cell cycle progression.

Case Study:

A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated:

- Cell Viability Reduction : The compound reduced cell viability by 70% at a concentration of 20 μM.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 phase cells.

Synthesis and Optimization

The synthesis of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide involves multi-step reactions requiring careful optimization for yield and purity. Key steps include:

- Formation of the indole-thioether linkage.

- Synthesis of the triazole ring via cyclization reactions.

- Final coupling with the piperidinyl sulfonamide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. Triazole-Based Derivatives 1. N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives () - These compounds share a triazole core but replace the indolin-1-yl and piperidinylsulfonyl groups with thieno[2,3-b]pyridine carboxamide substituents. - Key Differences: - The thienopyridine group enhances π-stacking interactions in hydrophobic binding pockets, whereas the indolin-1-yl group in the target compound may favor hydrogen bonding. - Synthesis yields (80–90%) are comparable to the target compound’s likely yield, based on analogous triazole-thioether syntheses .

2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamides () These derivatives feature a triazine-triazole hybrid structure with sulfonamide linkages. Key Differences:

- Synthesis involves ethyl bromoacetate and TEA in DCM, similar to methods used for thioether-containing triazoles .

B. Sulfonyl-Containing Analogues 1. 4-Methoxybenzamide Derivatives () - Compounds like 863020-65-9 and 1052530-89-8 replace the piperidinylsulfonyl group with methoxy or dimethylamino substituents. - Key Differences: - Methoxy groups improve lipophilicity but reduce solubility in aqueous media compared to the sulfonyl group in the target compound. - The piperidinylsulfonyl moiety may enhance blood-brain barrier penetration, a property critical for central nervous system-targeted drugs .

C. Indolin-1-yl-Containing Analogues 1. N-Substituted 2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides () - These compounds substitute the indolin-1-yl group with thiophene or pyrazole rings. - Microwave-assisted synthesis (as in ) could improve purity for the target compound, addressing purification challenges noted in thiophene-triazole derivatives .

Pharmacokinetic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.